3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid
Description
Role of Oxazole Derivatives in Drug Discovery
Oxazole derivatives exhibit broad pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The 4,5-dihydro-1,2-oxazole (isoxazoline) variant, a partially saturated oxazole, offers enhanced stability while retaining bioactivity. For example:
- Linezolid , an oxazolidinone antibiotic, inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit.
- Pyroxasulfone , a 4,5-dihydro-1,2-oxazole herbicide, targets very-long-chain fatty acid synthesis in plants.
The nitro group in 3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid introduces strong electron-withdrawing effects, polarizing the aromatic ring and facilitating charge-transfer interactions with biological targets. The carboxylic acid moiety further enables salt formation or hydrogen bonding, improving solubility and target affinity.
Table 1: Pharmacologically Active Oxazole Derivatives
| Compound | Structure | Activity | Target |
|---|---|---|---|
| Linezolid | Oxazolidinone | Antibacterial | Ribosomal 50S subunit |
| Pyroxasulfone | 4,5-Dihydro-1,2-oxazole | Herbicidal | VLCFA synthase |
| Furazolidone | Nitrofuran-oxazole hybrid | Antiprotozoal | DNA synthesis |
Historical Evolution of 4,5-Dihydro-1,2-Oxazole Scaffolds
The synthesis of 4,5-dihydro-1,2-oxazoles dates to the 20th century, with early methods relying on cycloaddition reactions between nitrile oxides and alkenes. Modern advancements include:
- Davidson Synthesis : Haloketones react with ammonium acetate in glacial acetic acid to form 2,4-disubstituted oxazoles.
- Nitrile Oxide Cycloaddition : Produces 2-isoxazolines with high diastereoselectivity, as seen in epothilone syntheses.
The introduction of electron-withdrawing groups (e.g., nitro, sulfonyl) to the 3-position of the isoxazoline ring, as in this compound, emerged as a strategy to modulate reactivity and bioavailability. For instance, pyroxasulfone’s herbicidal activity was optimized by incorporating a trifluoromethylpyrazole-sulfonyl group at the 3-position.
Table 2: Synthetic Methods for 4,5-Dihydro-1,2-Oxazoles
| Method | Reagents | Yield (%) | Key Advantage |
|---|---|---|---|
| Davidson Synthesis | Haloketone, NH₄OAc, GAA | 60–80 | Mild conditions |
| Nitrile Oxide Cycloaddition | Nitrile oxide, alkene | 70–90 | Stereoselectivity |
| Nitrone-Alkyne Cycloaddition | Nitrone, alkyne | 50–75 | Access to 4-isoxazolines |
The structural simplicity of this compound ($$C{10}H{8}N{2}O{5}$$, MW 236.18 g/mol) allows for modular derivatization. Its SMILES string ($$C1C(ON=C1C2=CC=C(C=C2)N+[O-])C(=O)O$$) reveals a conjugated system where the nitro group and carboxylic acid are positioned for maximal electronic interaction.
Properties
IUPAC Name |
3-(4-nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O5/c13-10(14)9-5-8(11-17-9)6-1-3-7(4-2-6)12(15)16/h1-4,9H,5H2,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFUIGRHLASJTDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(ON=C1C2=CC=C(C=C2)[N+](=O)[O-])C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40600861 | |
| Record name | 3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
508182-18-1 | |
| Record name | 3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40600861 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-nitrobenzaldehyde with hydroxylamine to form the corresponding oxime, which is then cyclized to form the oxazole ring. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or ester hydrolysis.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This can include the use of advanced catalytic systems, continuous flow reactors, and green chemistry principles to enhance the efficiency and sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as hydrogen gas (H₂) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH₄) can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Nitro derivatives with additional oxygen-containing functional groups.
Reduction: Amino derivatives where the nitro group is converted to an amino group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial and antifungal properties.
Medicine: Explored for its potential as a pharmacophore in drug design and development.
Industry: Utilized in the development of novel materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The nitrophenyl group can participate in electron transfer reactions, while the oxazole ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties of Analogous Compounds
Physicochemical and Analytical Comparisons
- Retention Time and Mass Spectrometry :
- The metabolite 3-(2-butyl-5-chloroimidazole)-dihydroisoxazole-carboxylic acid shows a retention time of 6.4 min in HPLC-MS/MS with MRM transitions at 272→200 m/z and 272→144 m/z .
- Chlorophenyl analogs (e.g., 2-Cl-substituted) may exhibit shorter retention times due to reduced polarity compared to nitro-substituted derivatives.
- Acidity and Solubility :
- The nitro group in 3-(4-nitrophenyl)-dihydroisoxazole-carboxylic acid likely increases the acidity of the carboxylic acid (pKa reduction) compared to methyl- or chloro-substituted analogs. This enhances water solubility at physiological pH, critical for bioavailability.
- Stability :
- Compounds with ester groups (e.g., methoxycarbonyl) are prone to hydrolysis, whereas the carboxylic acid form (as in the target compound) offers greater stability in biological matrices .
Biological Activity
3-(4-Nitrophenyl)-4,5-dihydro-1,2-oxazole-5-carboxylic acid (CAS No. 508182-18-1) is a compound of significant interest due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
- Molecular Formula : C10H8N2O5
- Molecular Weight : 236.18 g/mol
- Melting Point : 140-146 °C
- Boiling Point : 456.2 °C (predicted)
- Density : 1.59 g/cm³ (predicted)
- pKa : 2.66 (predicted)
These properties suggest that the compound is stable under various conditions, making it suitable for further biological evaluations.
Anticancer Activity
Recent studies have highlighted the anticancer potential of this compound. It has been shown to inhibit various cancer cell lines by targeting multiple pathways:
- Inhibition of Protein Kinases : The compound acts as an inhibitor of several kinases, including CK2 and B-Raf, which are crucial in cancer cell proliferation and survival .
- Modulation of Signaling Pathways : It modulates important signaling pathways such as NF-κB and p38 MAPK, which are involved in inflammation and cancer progression .
Antimicrobial Activity
This compound has demonstrated notable antimicrobial properties:
- Antibacterial Effects : The compound exhibits activity against both Gram-positive and Gram-negative bacteria. For instance, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentration (MIC) values ranging from 4.69 to 77.38 µM .
| Bacterial Strain | MIC (µM) |
|---|---|
| Staphylococcus aureus | 5.64 |
| Escherichia coli | 8.33 |
| Bacillus subtilis | 4.69 |
Neuroprotective Effects
The compound also exhibits neuroprotective properties by inhibiting neuroserpin polymerization, which is implicated in neurodegenerative diseases . This action suggests its potential use in treating conditions such as Alzheimer's disease.
Case Studies
- Cardioprotective Effects : In a study involving H9c2 cardiomyocytes exposed to doxorubicin, compounds similar to this compound showed significant cytoprotective effects, enhancing cell viability by over 80% under stress conditions .
- In Vivo Studies : Animal models treated with derivatives of this compound demonstrated reduced tumor growth and improved survival rates compared to controls, indicating its potential for development into a therapeutic agent for cancer treatment.
Q & A
Q. How does the bioactivity of this compound compare to its chloro- or methoxy-substituted analogs?
- Answer : Substituents significantly alter activity:
- Chloro analogs : Higher lipophilicity enhances Gram-negative activity (e.g., 3-(2-chlorophenyl) variant) but may increase cytotoxicity .
- Methoxy analogs : Reduced electron-withdrawing effects decrease reactivity but improve solubility for pharmacokinetic studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
